1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(hydroxymethyl)-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c12-6-9(7-13)8-14-10(11-9)4-2-1-3-5-10/h11-13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEFUAJBLZQMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(CO2)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315174 | |
| Record name | 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63478-84-2 | |
| Record name | 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1 Oxa 4 Azaspiro 4.5 Decane 3,3 Dimethanol
Retrosynthetic Analysis of the 1-Oxa-4-azaspiro[4.5]decane Scaffold
A plausible retrosynthetic analysis of the 1-Oxa-4-azaspiro[4.5]decane scaffold provides a logical roadmap for its synthesis. The primary disconnection breaks the oxazolidine (B1195125) ring at the C-O and C-N bonds. This bond cleavage leads to two key precursor molecules: 4-aminocyclohexanol and a glycerol-derived aldehyde or ketone. A further disconnection of the spirocyclic core itself would simplify the starting materials to cyclohexanone (B45756) and a suitable aminodiol.
A more direct and common strategy for this type of spiro-heterocycle involves the condensation of a pre-functionalized amine with a ketone. In this case, the most logical disconnection is the imine or aminal bond formation, which simplifies the target molecule into two primary building blocks: cyclohexanone and 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) . This approach is advantageous as it builds the core azaspirocyclic structure in a single, efficient step.
Classical and Modern Synthetic Routes to 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol
While specific literature on the synthesis of this compound is limited, its synthesis can be extrapolated from established methods for related oxa-azaspiro compounds. A common and effective method involves the reaction of an N-substituted 2-aminoethanol with a suitable ketone. researchgate.net For the target molecule, a one-pot condensation reaction between cyclohexanone and 2-amino-2-(hydroxymethyl)propane-1,3-diol in a suitable solvent, often with acid catalysis to facilitate the dehydration, represents the most direct classical route.
Modern synthetic approaches might leverage metal-catalyzed reactions to form the spirocyclic core. For instance, related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been synthesized via a key intramolecular metal-catalyzed oxidative cyclization step. nih.govresearchgate.net While the target molecule lacks the dione (B5365651) functionality, this highlights the potential for advanced catalytic methods in constructing the core structure.
Cycloaddition reactions are a powerful tool for constructing cyclic and heterocyclic systems, including spirocycles. libretexts.org Various cycloaddition strategies could theoretically be employed to form the 1-Oxa-4-azaspiro[4.5]decane core.
[3+2] Dipolar Cycloaddition : This is a prominent method for synthesizing five-membered heterocycles. rsc.orgrsc.org A potential strategy could involve the reaction of an azomethine ylide, generated in situ, with an exocyclic methylene (B1212753) derivative of cyclohexane (B81311). The resulting spiro-pyrrolidine could then be further modified to yield the target oxazolidine ring.
[4+2] Cycloaddition (Diels-Alder Reaction) : The Diels-Alder reaction is highly effective for forming six-membered rings. libretexts.org While less direct for the five-membered oxazolidine ring of the target, a diene tethered to the nitrogen of a dienophile could be envisioned to form the piperidine (B6355638) ring of the spirocycle, followed by subsequent ring transformations.
[2+2] Cycloaddition : Photochemical [2+2] cycloadditions are excellent for creating strained four-membered rings, which can then be opened to form larger, more complex structures. libretexts.org
Table 1: Comparison of Potential Cycloaddition Strategies
| Cycloaddition Type | Key Reactants | Ring System Formed | Applicability to Target Scaffold |
|---|---|---|---|
| [3+2] Dipolar | Azomethine Ylide + Alkene | 5-membered (Pyrrolidine) | High, could directly form the spiro-pyrrolidine core. rsc.orgrsc.org |
| [4+2] Diels-Alder | Diene + Dienophile | 6-membered (Cyclohexene) | Moderate, more suitable for the cyclohexane portion. libretexts.org |
| rsc.orgmdpi.com Cycloaddition | Group 13 Diyls + Diketones | 5-membered Heterocycle | Low, highly specific reactants not directly applicable. mdpi.com |
The two primary hydroxyl groups of the dimethanol moiety on the this compound structure offer sites for further chemical modification. This functionalization can be crucial for tuning the molecule's properties for specific applications. Standard organic transformations can be applied to these hydroxyl groups.
Esterification : Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions would yield mono- or di-esters.
Etherification : Treatment with alkyl halides under basic conditions (Williamson ether synthesis) or with alcohols under acidic conditions would produce the corresponding ethers.
Oxidation : Selective oxidation of one or both primary alcohols could yield the corresponding aldehydes or carboxylic acids, providing further handles for synthetic elaboration.
Table 2: Potential Derivatization Reactions for the Dimethanol Group
| Reaction Type | Reagents | Functional Group Formed |
|---|---|---|
| Esterification | Carboxylic Acid, Acid Chloride | Ester |
| Etherification | Alkyl Halide, Alcohol | Ether |
| Oxidation | PCC, DMP, KMnO4 | Aldehyde, Carboxylic Acid |
Stereoselective Synthesis Approaches for this compound Enantiomers
The spiro carbon atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective synthetic routes is critical for many pharmaceutical applications where only one enantiomer exhibits the desired biological activity.
Approaches to achieve stereoselectivity include:
Use of Chiral Catalysts : Asymmetric catalysis, particularly with chiral Lewis acids or organocatalysts, can induce enantioselectivity in the key ring-forming step, such as a cycloaddition or condensation reaction. rsc.org
Chiral Auxiliaries : Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the spirocyclization step. The auxiliary is then removed in a subsequent step.
Starting from a Chiral Pool : Utilizing a starting material that is already enantiomerically pure, such as a naturally derived amino acid or sugar, can impart chirality to the final product. For this target, a chiral derivative of 2-amino-2-(hydroxymethyl)propane-1,3-diol could be employed.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can lead to more efficient, safer, and environmentally benign processes. acs.org
Key principles include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet. acs.org The direct condensation of cyclohexanone and 2-amino-2-(hydroxymethyl)propane-1,3-diol has a high atom economy, with water being the only byproduct.
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste. acs.orgfirp-ula.org
Safer Solvents and Auxiliaries : Whenever possible, the use of hazardous solvents and separation agents should be minimized or replaced with safer alternatives like water, ethanol (B145695), or supercritical fluids. youtube.com
Reduction of Derivatives : Synthetic pathways should be designed to avoid the use of protecting groups, which add steps and generate waste. acs.org
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
|---|---|---|
| Atom Economy | Favoring condensation or cycloaddition reactions. acs.org | Reduced waste, increased efficiency. |
| Catalysis | Using acid or organocatalysts instead of stoichiometric reagents. firp-ula.org | Lower waste, potential for recycling. |
| Safer Solvents | Employing water or ethanol as reaction media. youtube.com | Reduced environmental impact and toxicity. |
| Reduce Derivatives | One-pot synthesis without protecting groups. acs.org | Fewer reaction steps, less waste. |
Stereochemical Elucidation and Conformational Analysis of 1 Oxa 4 Azaspiro 4.5 Decane 3,3 Dimethanol
Advanced Spectroscopic Techniques for Stereochemical Assignment
The unambiguous determination of the stereochemistry of 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol and its derivatives is crucial for understanding their chemical behavior and biological activity. This is achieved through a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Chirality and Isomerization Aspects
High-resolution NMR spectroscopy is an indispensable tool for elucidating the complex three-dimensional structure of spirocyclic compounds. For derivatives of the 1-oxa-4-azaspiro[4.5]decane system, a detailed analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques such as COSY, HSQC, and HMBC, provides critical insights into their stereochemistry.
The ¹³C NMR spectrum provides information on the carbon framework. The spiro carbon atom is a particularly diagnostic signal, typically appearing as a quaternary carbon with a chemical shift influenced by the nature of the two fused rings. The chemical shifts of the carbons in the cyclohexane (B81311) and oxazolidine (B1195125) rings can be used to infer the ring conformation.
The following table provides representative ¹H and ¹³C NMR chemical shift ranges for the core 1-oxa-4-azaspiro[4.5]decane scaffold, based on data from various derivatives.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cyclohexane CH₂ | 1.50 - 2.20 | 25.0 - 40.0 |
| Oxazolidine CH₂ | 3.50 - 4.50 | 60.0 - 75.0 |
| Spiro C | - | 80.0 - 95.0 |
| N-H | Variable | - |
Note: The actual chemical shifts for this compound will be influenced by the gem-dimethanol substitution.
Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish through-space proximities between protons, which is invaluable for determining the relative stereochemistry and preferred conformations of the molecule.
Chiroptical Methods for Absolute Configuration Determination
While NMR spectroscopy is powerful for determining relative stereochemistry, chiroptical methods such as Optical Rotation (OR), Optical Rotatory Dispersion (ORD), and Circular Dichroism (CD) are essential for assigning the absolute configuration of chiral spirocyclic compounds. The spiro center in 1-Oxa-4-azaspiro[4.5]decane derivatives can be a source of chirality, and the presence of other stereocenters will lead to multiple stereoisomers.
The measurement of optical rotation, the rotation of the plane of polarized light by a chiral molecule, can provide an initial indication of the enantiomeric excess of a sample. nih.gov However, the sign and magnitude of the rotation are highly dependent on the specific structure and conformation of the molecule.
Circular dichroism, which measures the differential absorption of left and right circularly polarized light, can provide more detailed structural information. The CD spectrum of a chiral spiro compound is sensitive to the spatial arrangement of its chromophores. By comparing experimental CD spectra with those predicted from computational models, the absolute configuration of a stereocenter can be determined. While specific chiroptical data for this compound is not published, this approach has been successfully applied to other complex spirocyclic systems.
Conformational Preferences and Dynamics of the Spiro[4.5]decane System
The spiro[4.5]decane system is characterized by the fusion of a five-membered and a six-membered ring through a common carbon atom. The conformational behavior of this system is governed by the interplay of steric and electronic factors within and between the two rings. In this compound, the presence of heteroatoms and bulky substituents further influences the conformational landscape.
The cyclohexane ring in a spiro[4.5]decane system typically adopts a chair conformation to minimize angle and torsional strain. However, the spiro fusion can introduce distortions to the ideal chair geometry. The oxazolidine ring, being five-membered, is more flexible and can adopt various envelope or twist conformations.
Diastereoselectivity in the Synthesis of this compound Derivatives
The synthesis of substituted 1-oxa-4-azaspiro[4.5]decane derivatives often involves the formation of new stereocenters, and controlling the diastereoselectivity of these reactions is a key challenge. Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction.
In the context of synthesizing derivatives of this compound, reactions that introduce new substituents onto the cyclohexane or oxazolidine rings can exhibit diastereoselectivity. For example, the reduction of a ketone on the cyclohexane ring or the alkylation of the nitrogen atom can proceed with a preference for one stereochemical outcome.
The diastereoselectivity of such reactions is influenced by several factors, including:
The inherent stereochemistry of the starting material: The existing stereocenters in the spirocyclic scaffold can direct the approach of incoming reagents.
The nature of the reagents: Bulky reagents may favor attack from the less sterically hindered face of the molecule.
The reaction conditions: Temperature, solvent, and the presence of catalysts can all influence the stereochemical outcome of a reaction.
Studies on the synthesis of related spiro[4.5]decane systems have demonstrated that high levels of diastereoselectivity can be achieved through careful choice of reaction conditions and chiral auxiliaries. researchgate.netmdpi.com For instance, catalytic asymmetric reactions have emerged as a powerful tool for the enantioselective and diastereoselective synthesis of complex spirocyclic molecules.
The table below summarizes factors influencing diastereoselectivity in the synthesis of spiro[4.5]decane derivatives.
| Factor | Influence on Diastereoselectivity |
| Steric Hindrance | Reagents tend to approach from the less hindered face of the spirocyclic system. |
| Existing Stereocenters | Can direct the stereochemical outcome of subsequent reactions. |
| Reaction Temperature | Lower temperatures often lead to higher diastereoselectivity. |
| Solvent | The polarity and coordinating ability of the solvent can affect transition state energies. |
| Catalyst | Chiral catalysts can induce high levels of enantioselectivity and diastereoselectivity. |
Computational and Theoretical Investigations of 1 Oxa 4 Azaspiro 4.5 Decane 3,3 Dimethanol
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and other ab initio approaches are routinely used to predict optimized molecular geometry, bond lengths, bond angles, and electronic properties like molecular orbital energies (HOMO-LUMO gap), charge distribution, and dipole moment.
For 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol, such calculations would provide invaluable insights into its three-dimensional structure and reactivity. However, a thorough search of scientific databases yields no published studies that have performed these calculations. While predicted data, such as a predicted collision cross section, is available in public databases like PubChem, these are not substitutes for peer-reviewed research findings. uni.lu
Table 1: Hypothetical Data from Quantum Chemical Calculations
| Property | Predicted Value |
| Optimized Molecular Geometry | Data Not Available |
| Key Bond Lengths (Å) | Data Not Available |
| Key Bond Angles (°) | Data Not Available |
| HOMO Energy (eV) | Data Not Available |
| LUMO Energy (eV) | Data Not Available |
| HOMO-LUMO Gap (eV) | Data Not Available |
| Dipole Moment (Debye) | Data Not Available |
| This table is for illustrative purposes only. No experimental or theoretical data has been published for these properties. |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. These simulations model the movement of atoms over time, providing a dynamic picture of how the molecule behaves, including the identification of stable conformers and the transitions between them. Such studies are crucial for understanding how the molecule might interact with its environment or biological targets.
Currently, there are no published MD simulation studies specifically focused on this compound. While MD simulations are widely used for various chemical and biological systems, this particular spiro compound has not been the subject of such an investigation in the available literature.
Prediction of Spectroscopic Parameters via Theoretical Approaches
Theoretical methods can predict various spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are vital for interpreting experimental spectra and confirming the structure of a synthesized compound.
As with the other computational areas, there is a lack of published research on the theoretical prediction of spectroscopic parameters for this compound. While computational studies on other spiro-oxindole derivatives have included TD-DFT calculations to predict electronic spectra, similar work on the target compound is absent from the scientific record. nih.gov
Table 2: Hypothetical Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters |
| ¹H NMR | Chemical Shifts (ppm) and Coupling Constants (Hz) - Data Not Available |
| ¹³C NMR | Chemical Shifts (ppm) - Data Not Available |
| Infrared (IR) Spectroscopy | Key Vibrational Frequencies (cm⁻¹) - Data Not Available |
| UV-Vis Spectroscopy | λmax (nm) - Data Not Available |
| This table is for illustrative purposes only. No theoretical spectroscopic data has been published for this compound. |
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target. Given the structural motifs present in this compound, it could be a candidate for such studies.
However, a review of the literature indicates that no molecular docking or ligand-target interaction modeling studies have been published for this specific compound. While molecular docking is a common practice for similar heterocyclic compounds, the potential interactions of this compound with any biological target remain computationally unexplored.
Occurrence in Natural Products and in Vitro Biological Activity of 1 Oxa 4 Azaspiro 4.5 Decane 3,3 Dimethanol and Its Analogues
Isolation and Identification of 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol from Natural Sources (e.g., Kigelia africana)
Kigelia africana, a tree distributed across southern, central, and western Africa, has a rich history in traditional medicine for treating a variety of ailments, including infections, inflammation, and cancers. phcogcommn.org Modern scientific investigations into the fruit and stem bark of K. africana have sought to identify the specific chemical constituents responsible for its therapeutic properties. phcogcommn.orgmdpi.com
Through metabolomic profiling of K. africana fruit extracts, researchers have putatively identified a range of compounds, including the 8-propyl derivative of this compound. core.ac.uk This identification was achieved using non-targeted High-Performance Liquid Chromatography (HPLC) coupled with high-resolution time-of-flight (TOF) mass spectroscopy. phcogcommn.org This advanced analytical technique allows for the separation and identification of individual components within complex plant extracts, leading to the creation of a database of identified compounds. phcogcommn.orgcore.ac.uk The fruit powder of K. africana was extracted using various solvents, and these extracts were then subjected to analysis to reveal their metabolic profile. phcogcommn.orgcore.ac.uk
In Vitro Anti-Proliferative Activity of this compound Analogues (e.g., 8-propyl derivative)
While direct in vitro anti-proliferative data for this compound itself is not extensively detailed in the provided context, the identification of its 8-propyl analogue in bioactive extracts of K. africana suggests a potential role in the observed anti-cancer activity. phcogcommn.orgcore.ac.uk Extracts of K. africana have demonstrated significant anti-proliferative effects against various cancer cell lines. phcogcommn.orgmdpi.com For instance, the methanol, water, and ethyl acetate (B1210297) fruit extracts showed notable activity against Jeg-3 choriocarcinoma cells. phcogcommn.org
Furthermore, synthetic analogues featuring the 1-oxa-4-azaspiro[4.5]decane scaffold have been designed and evaluated for their anti-tumor properties. A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exhibited moderate to potent activity against human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines. nih.gov
The anti-proliferative activity of extracts containing analogues of this compound and synthetic derivatives is typically assessed using a variety of cellular assays and cancer cell line models. A common method is the colorimetric cell proliferation assay, which was used to test the inhibitory activity of K. africana extracts against the Jeg-3 choriocarcinoma cell line. phcogcommn.org
For synthetic analogues, a panel of human cancer cell lines is often employed to screen for anti-tumor activity. For example, the anti-cancer effects of novel 1-oxa-4-azaspironenone derivatives were studied in vitro against the A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines. nih.gov These assays help to determine the potency and selectivity of the compounds against different types of cancer.
The potency of the anti-proliferative activity is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%. For extracts of K. africana stem bark, a pronounced inhibition of cell growth in a mostly dose-dependent manner was observed, with IC50 values ranging from 4 to 30 µg/mL in various tumor models. mdpi.com
For synthetic 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, specific IC50 values have been reported against different cell lines. For instance, compound 11h (4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione) showed IC50 values of 0.19 µM against A549 cells, 0.08 µM against MDA-MB-231 cells, and 0.15 µM against HeLa cells. nih.gov Another potent compound, 11k , had an IC50 of 0.08 µM against MDA-MB-231 cells. nih.gov These low micromolar and sub-micromolar IC50 values indicate significant anti-proliferative efficacy.
Table 1: In Vitro Anti-Proliferative Activity of Selected 1-Oxa-4-azaspiro[4.5]decane Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 11h | A549 (Human Lung Cancer) | 0.19 | nih.gov |
| MDA-MB-231 (Human Breast Cancer) | 0.08 | nih.gov | |
| HeLa (Human Cervical Cancer) | 0.15 | nih.gov | |
| 11d | MDA-MB-231 (Human Breast Cancer) | 0.09 | nih.gov |
| 11k | MDA-MB-231 (Human Breast Cancer) | 0.08 | nih.gov |
| HeLa (Human Cervical Cancer) | 0.14 | nih.gov | |
| 11b | A549 (Human Lung Cancer) | 0.18 | nih.gov |
| 12c | HeLa (Human Cervical Cancer) | 0.14 | nih.gov |
| 6b | HeLa (Human Cervical Cancer) | 0.18 | nih.gov |
| 6d | A549 (Human Lung Cancer) | 0.26 | nih.gov |
| 8d | MDA-MB-231 (Human Breast Cancer) | 0.10 | nih.gov |
Role of the 1-Oxa-4-azaspiro[4.5]decane Scaffold in Natural Product Bioactivity
The 1-oxa-4-azaspiro[4.5]decane scaffold is recognized as an important structural feature contributing to the biological activity of various compounds. nih.gov Spirocyclic systems, in general, are prevalent in natural products and often exhibit significant bioactivities, including anti-tumor effects. nih.gov The hybridization of the spirocycle with other pharmacologically relevant moieties, such as a quinone scaffold, has led to the development of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones with promising anticancer activities. nih.gov The activity of these derivatives highlights that the 1-oxa-4-azaspiro[4.5]indole-6,9-diene-3,8-dione core is an active essential group for anti-proliferative efficacy. nih.gov The versatility of this scaffold allows for synthetic modifications to enhance potency and explore structure-activity relationships. nih.govnih.gov
Metabolomic Profiling for Identification of this compound in Complex Mixtures
Metabolomic profiling is a powerful, unbiased approach used to detect and putatively identify a wide range of individual components within complex mixtures, such as plant extracts. phcogcommn.orgcore.ac.uk This technique has been instrumental in the study of Kigelia africana. phcogcommn.orgmdpi.comcore.ac.uk By employing methods like ultra-high-performance liquid chromatography coupled to Orbitrap high-resolution mass spectrometry (UHPLC-HRMS), researchers can obtain a comprehensive metabolite profile of an extract. mdpi.com
In the context of K. africana, non-targeted HPLC separation coupled with high-resolution time-of-flight (TOF) mass spectroscopy and screening against compound databases was used to characterize the individual components in crude fruit extracts. phcogcommn.org This methodology enabled the putative identification of the 8-propyl derivative of this compound. core.ac.uk This approach is crucial for linking the observed biological activities of the crude extracts to specific chemical constituents, thereby guiding further research into the isolation and pharmacological evaluation of these individual compounds. phcogcommn.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound, 8-propyl- |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione |
| 4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione |
Medicinal Chemistry Prospects: the 1 Oxa 4 Azaspiro 4.5 Decane 3,3 Dimethanol Scaffold
Design and Synthesis of Novel Analogues Based on the 1-Oxa-4-azaspiro[4.5]decane Framework
The foundation of any medicinal chemistry program is the ability to synthesize a diverse library of analogues for biological evaluation. The structure of 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol offers multiple points for chemical modification to explore the structure-activity relationship (SAR).
The synthesis of the core 1-oxa-4-azaspiro[4.5]decane system can be achieved through various established routes, often involving the reaction of a cyclohexanone (B45756) derivative with an appropriate aminoethanol. researchgate.net For the specific "3,3-dimethanol" derivative, a plausible synthetic approach would involve the condensation of cyclohexanone with 2-amino-2-(hydroxymethyl)-1,3-propanediol.
Once the core scaffold is obtained, the design of novel analogues can proceed by modifying three key regions:
The Gem-dimethanol Group: The two primary alcohol functionalities at the C3 position are prime candidates for modification. They can be derivatized to form esters, ethers, or carbamates to modulate polarity, lipophilicity, and hydrogen bonding capacity. Furthermore, they can be oxidized to aldehydes or carboxylic acids, opening up a vast array of subsequent chemical transformations.
The Oxazolidine (B1195125) Nitrogen (N4): The secondary amine in the oxazolidine ring is a key handle for diversification. N-alkylation or N-arylation can introduce a wide variety of substituents to probe interactions with target proteins. Acylation to form amides or sulfonamides is another common strategy to explore different electronic and steric environments around the core. nih.gov
The Cyclohexane (B81311) Ring: The cyclohexane portion of the spirocycle can be substituted at various positions to explore how changes in lipophilicity and shape affect biological activity. Introducing functional groups or replacing the cyclohexane ring entirely falls under the strategy of scaffold hopping.
A hypothetical synthetic scheme starting from the parent compound is outlined below:
| Starting Material | Reagent(s) | Potential Product Class | Purpose of Modification |
| This compound | Acyl Chloride / Anhydride | C3-Diester Analogues | Modulate solubility and cell permeability; prodrug strategies. |
| This compound | Alkyl Halide, Base | N4-Alkyl Analogues | Explore steric and electronic requirements at the N4 position. nih.gov |
| This compound | Sulfonyl Chloride, Base | N4-Sulfonamide Analogues | Introduce potent hydrogen bond acceptors and modulate pKa. |
| This compound | Oxidizing Agent (e.g., PCC, DMP) | C3-Dicarbaldehyde / Dicarboxylic Acid | Introduce reactive handles for further conjugation or create new pharmacophoric features. |
Scaffold Hopping and Bioisosteric Replacements Strategies for Modified Activity
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. uniroma1.itresearchgate.netpatsnap.com This approach can lead to compounds with novel intellectual property, improved physicochemical properties, and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. uniroma1.it
For the This compound scaffold, several hopping strategies could be envisioned:
Ring System Modification: The cyclohexane ring could be replaced with other cyclic systems, such as a cyclopentane, a cycloheptane, or a heterocyclic ring like piperidine (B6355638) or tetrahydropyran. This would alter the spatial orientation of the oxazolidine ring and its substituents.
Spiro-atom Environment Change: The spirocyclic nature itself could be altered. For example, moving to a fused ring system or an alternative spiro-heterocyclic system could present different vectors for substituent placement.
Bioisosteric replacement is a related concept where one functional group is exchanged for another with similar physicochemical properties to enhance potency, selectivity, or metabolic stability. u-tokyo.ac.jpnih.govdrughunter.comdrugdesign.orgu-tokyo.ac.jp For the target scaffold, the gem-dimethanol group at C3 is a particularly interesting feature for bioisosteric modification. While serving as a potential hydrogen bond donor, this group might be metabolically labile or confer suboptimal permeability.
Below is a table of potential bioisosteric replacements for key functional groups of the scaffold:
| Original Group | Potential Bioisostere | Rationale for Replacement |
| gem-Dimethanol at C3 | gem-Difluoromethyl (CF2-CH2F) | Increase metabolic stability; act as a hydrogen bond acceptor. u-tokyo.ac.jp |
| gem-Dimethanol at C3 | Oxetane (B1205548) | Serve as a surrogate for a gem-dimethyl group but with enhanced polarity and improved solubility. u-tokyo.ac.jp |
| gem-Dimethanol at C3 | Cyclobutane-1,1-dicarboxylic acid | Introduce acidic character and new hydrogen bonding patterns. |
| Oxazolidine Oxygen | Sulfur (Thiazolidine) | Alter ring pucker, polarity, and metabolic stability. unimore.it |
| Oxazolidine Nitrogen | Carbon (Spiro-oxolane) | Remove the basic center to probe the importance of the nitrogen for activity. |
| Carboxylic Acid (from oxidation) | Tetrazole | A well-established carboxylic acid bioisostere with similar acidity but potentially improved permeability. drughunter.commdpi.com |
Target Identification Approaches for Biological Activity of this compound Derivatives (in vitro and theoretical frameworks)
Identifying the molecular target of a novel bioactive compound is a critical step in drug discovery. For a new chemical entity like This compound or its derivatives, a combination of in vitro and theoretical approaches would be employed. nih.gov
In Vitro (Experimental) Approaches: These methods use physical interactions to isolate or identify the protein targets of a compound from a complex biological sample.
Affinity-Based Methods: A derivative of the compound is synthesized with a linker and immobilized on a solid support (e.g., beads). This "bait" is incubated with cell lysates, and proteins that bind to it are "pulled down," isolated, and identified by mass spectrometry. nih.gov
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a protein becomes more thermally stable when bound to a ligand. acs.org Intact cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified. The target protein will show increased stability (i.e., remain soluble at higher temperatures) in the presence of the binding compound.
Phenotypic Screening: The compound is tested against a panel of diverse cell lines (e.g., cancer cells) or in disease-relevant functional assays. nih.govnih.gov An observed biological effect (e.g., cell death, inhibition of a signaling pathway) provides a starting point for deconvolution of the specific target responsible for that phenotype.
Theoretical (Computational) Frameworks: These in silico methods use computer algorithms to predict potential targets based on the compound's structure.
Molecular Docking: The 3D structure of the compound is computationally fitted into the binding sites of a large database of known protein structures. nih.gov A scoring function estimates the binding affinity, and high-scoring protein-ligand pairs are considered potential targets.
Pharmacophore Modeling and Similarity Searching: This approach identifies the key electronic and steric features of the compound (the pharmacophore) required for activity. This pharmacophore is then used to search databases for other molecules with similar features and known targets, or to screen virtual libraries of protein binding sites. nih.govresearchgate.net
Machine Learning and AI: Modern computational methods use algorithms trained on vast datasets of known drug-target interactions to predict targets for new molecules based on their structural descriptors. researchgate.netnih.gov
A summary of these approaches is provided below:
| Approach Type | Method | Description | Key Advantage |
| In Vitro | Affinity Chromatography | Immobilized compound pulls down binding proteins from cell lysate for identification. | Direct identification of binding partners. nih.gov |
| In Vitro | Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced stabilization of target proteins in cells. | Confirms target engagement in a physiological context. acs.org |
| In Vitro | Phenotypic Screening | Identifies biological response in cells, which guides target deconvolution. | Unbiased discovery of function; does not require a pre-supposed target. youtube.com |
| Theoretical | Molecular Docking | Predicts binding of a ligand to a library of 3D protein structures. | Provides structural insight into the potential binding mode. danaher.com |
| Theoretical | Pharmacophore/Similarity Searching | Uses molecular features to find known targets of similar compounds. | Can identify targets even without a known 3D structure. researchgate.net |
Lead Optimization Strategies for this compound Derived Compounds
Once a "hit" compound from the This compound series demonstrates promising activity against a validated target, the lead optimization phase begins. This iterative process aims to fine-tune the molecule's properties to develop a preclinical candidate. patsnap.comdanaher.comspirochem.com The primary goals are to enhance potency and selectivity while improving ADMET properties.
Structure-Activity Relationship (SAR) Guided Optimization: Systematic modification of the lead compound is performed to establish a clear SAR. For example, studies on related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown that the type and position of substituents on the N4-position and the core ring system can dramatically influence anticancer potency. nih.govnih.gov A similar strategy would be applied here, synthesizing analogues as described in section 6.1 and testing them to understand which structural features are critical for activity.
Key optimization strategies are outlined in the table below:
| Optimization Goal | Strategy | Example Application to the Scaffold |
| Enhance Potency | Modify substituents to improve binding interactions (e.g., hydrogen bonds, hydrophobic contacts). | Introduce aromatic or heteroaromatic groups on the N4-position to probe for pi-stacking interactions. |
| Improve Selectivity | Exploit subtle differences between the target and off-target binding sites. The rigid spirocyclic core can help lock in a specific conformation that fits the desired target better than others. tandfonline.comtandfonline.com | Fine-tune the stereochemistry at the spiro-center or other chiral centers introduced during synthesis. |
| Increase Metabolic Stability | Block sites of metabolic attack. | Replace metabolically labile hydrogens with fluorine or replace a metabolically weak group with a bioisostere (e.g., ester to amide). nih.gov |
| Enhance Solubility | Introduce polar functional groups. | Add polar groups (e.g., morpholine) to the N4-substituent or maintain the hydroxyl groups at C3. |
| Improve Permeability | Modulate lipophilicity (LogP/LogD) and reduce the number of hydrogen bond donors. | Convert the C3-dimethanol to a less polar bioisostere like an oxetane or mask it as a prodrug (e.g., a diester). u-tokyo.ac.jp |
| Reduce Toxicity | Remove or modify structural alerts (toxicophores) that are known to cause toxicity. | If the initial scaffold shows toxicity, employ scaffold hopping to move to a new, safer core. patsnap.com |
Through these carefully planned cycles of design, synthesis, and testing, a derivative of This compound could potentially be optimized into a viable drug candidate.
Advanced Analytical Techniques for the Study of 1 Oxa 4 Azaspiro 4.5 Decane 3,3 Dimethanol
Mass Spectrometry (MS) for Structural Confirmation and Metabolomics (e.g., HPLC-MS/MS)
Mass spectrometry is an indispensable tool for the structural verification of "1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol". The molecular weight of the parent compound, "1-Oxa-4-azaspiro[4.5]decane", is 141.21 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the elemental composition of the molecule.
When coupled with liquid chromatography (LC), tandem mass spectrometry (MS/MS) becomes a powerful technique for both structural elucidation and the analysis of the compound in complex mixtures, such as in metabolomics studies. escholarship.org In a typical HPLC-MS/MS workflow, the sample is first separated by HPLC, and the eluting components are then introduced into the mass spectrometer.
In the mass spectrometer, the parent molecule undergoes ionization, and the resulting molecular ion is selected and subjected to fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For spiro compounds like "this compound", the fragmentation would likely involve the cleavage of the spirocyclic rings, providing valuable structural information.
While specific fragmentation data for "this compound" is not widely published, general principles of MS/MS fragmentation can be applied. For instance, in the analysis of related Coenzyme A species, a common fragmentation pattern involves the loss of specific substructures, leading to predictable daughter ions. escholarship.org A similar approach would be used to confirm the identity of "this compound" and to study its metabolic fate.
Table 1: Hypothetical HPLC-MS/MS Parameters for Analysis
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS1 Scan Range | m/z 100-500 |
| Precursor Ion (M+H)+ | To be determined based on MW of this compound |
| Collision Energy | Optimized for characteristic fragmentation |
| Daughter Ion Scan | To be determined based on fragmentation pattern |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. This technique would provide unambiguous proof of the spirocyclic nature of "this compound", as well as detailed information on bond lengths, bond angles, and the conformation of the molecule.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined.
While the specific crystal structure of "this compound" is not publicly available, the structures of related spiro compounds have been successfully determined using this method. These studies provide crucial insights into the stereochemistry and intermolecular interactions of these complex molecules.
Table 2: Expected Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry of the crystal lattice |
| Unit Cell Dimensions | The lengths of the sides and the angles between them |
| Bond Lengths (Å) | The distances between bonded atoms |
| Bond Angles (°) | The angles between adjacent bonds |
| Torsion Angles (°) | The dihedral angles that define the molecular conformation |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for both the purification of "this compound" after its synthesis and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly versatile method for these purposes.
For purity assessment, a validated HPLC method would be used to separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. The area of the peak corresponding to "this compound" relative to the total peak area gives a quantitative measure of its purity. A purity of 97% has been reported for a commercially available version of the parent compound, "1-Oxa-4-azaspiro[4.5]decane". sigmaaldrich.com
Preparative HPLC can be employed to purify larger quantities of the compound. In this technique, a larger column is used, and the fraction containing the pure compound is collected as it elutes from the column.
Gas chromatography (GC) could also be a suitable technique for the analysis of "this compound", provided it is sufficiently volatile and thermally stable. The choice between HPLC and GC would depend on the specific properties of the compound and the analytical requirements.
Table 3: Typical Chromatographic Conditions for Purity Analysis
| Parameter | HPLC | GC |
| Stationary Phase | C18 or other suitable reverse-phase material | Capillary column with a non-polar or mid-polar stationary phase |
| Mobile/Carrier | Acetonitrile/water or methanol/water gradient | Inert gas (e.g., helium, nitrogen) |
| Detector | UV-Vis or Mass Spectrometer | Flame Ionization Detector (FID) or Mass Spectrometer |
| Typical Retention Time | Dependent on specific method parameters | Dependent on specific method parameters |
| Purity Calculation | Peak area normalization | Peak area normalization |
Future Directions and Emerging Research Themes for 1 Oxa 4 Azaspiro 4.5 Decane 3,3 Dimethanol
Exploration of Diverse Biological Targets for the Spiro[4.5]decane Scaffold
The inherent structural rigidity and three-dimensionality of the spiro[4.5]decane scaffold make it an attractive motif for designing ligands that can interact with a high degree of specificity with biological targets. While initial studies have focused on certain areas, the future lies in broadening the scope of therapeutic investigation.
Derivatives of the core 1-oxa-4-azaspiro[4.5]decane structure have demonstrated significant potential in oncology. A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, for instance, showed moderate to potent antitumor activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. nih.gov Some of these compounds exhibited inhibitory concentrations (IC50) in the sub-micromolar range, marking them as promising candidates for further development. nih.govnih.gov
Beyond cancer, the spiro[4.5]decane framework is being explored for its effects on the central nervous system (CNS). A structurally related 2-oxa-spiro[5.4]decane scaffold has been found to exhibit significant neurotrophic, neurogenic, and anti-neuroinflammatory activities. nih.gov This compound was shown to activate the TrkB-PI3K-AKT-CREB pathway, suggesting potential applications in treating stroke, depression, and other neuropsychiatric disorders. nih.gov Furthermore, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for sigma-1 (σ1) receptors, which are implicated in a variety of CNS disorders. researchgate.net These findings encourage the future exploration of 1-oxa-4-azaspiro[4.5]decane-based compounds for neurological and psychiatric conditions.
The versatility of the spiro scaffold is further highlighted by its application in targeting other receptor systems. For example, 1-oxa-4-thiaspiro[4.5]decane derivatives have been investigated as potent and selective 5-HT1A receptor agonists, which could lead to new treatments for anxiety and depression. unimore.it The ability to modify the heteroatoms within the spiro system (e.g., replacing oxygen with sulfur) allows for fine-tuning of receptor affinity and selectivity. unimore.it
Future research will likely focus on screening libraries of 1-oxa-4-azaspiro[4.5]decane derivatives against a wider array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to uncover new therapeutic potentials.
| Scaffold Derivative | Biological Target/Activity | Therapeutic Area |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Antitumor activity against A549, MDA-MB-231, HeLa cells nih.gov | Oncology |
| 2-Oxa-spiro[5.4]decane Analogue | Neurotrophic, neurogenic, anti-neuroinflammatory nih.gov | Neurology/Psychiatry |
| 1-Oxa-8-azaspiro[4.5]decane Derivatives | Sigma-1 (σ1) receptor ligands researchgate.net | Central Nervous System Disorders |
| 1-Oxa-4-thiaspiro[4.5]decane Derivatives | 5-HT1A receptor agonists unimore.it | Anxiety/Depression |
Development of Novel Synthetic Methodologies and Catalytic Approaches
The synthesis of spirocyclic systems presents unique challenges due to the formation of a sterically demanding quaternary carbon center. Future research will continue to focus on developing more efficient, stereoselective, and environmentally benign synthetic routes to 1-oxa-4-azaspiro[4.5]decane and its derivatives.
Recent advances have moved beyond classical methods towards sophisticated catalytic strategies. One promising approach involves a diastereoselective Au/Pd relay catalytic tandem cyclization to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net This method highlights the power of using cooperative catalysis to construct complex molecular architectures. Another key development is the use of metal-catalyzed oxidative cyclization to form the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core. nih.govresearchgate.net
Synergistic photocatalysis and organocatalysis are also emerging as powerful tools. A novel [3 + 2] cycloaddition reaction between N-cyclopropylanilines and 2-methylene-tetrahydronaphtalene-1-ones has been developed to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.comresearchgate.net This method is notable for being metal-free and proceeding under mild conditions, aligning with the principles of green chemistry. mdpi.comresearchgate.net
Future efforts in this area will likely concentrate on:
Asymmetric Catalysis: Developing catalytic systems that can control the stereochemistry at the spirocenter, which is crucial for biological activity.
Flow Chemistry: Adapting existing synthetic routes to continuous flow processes for safer, more scalable, and efficient production.
C-H Activation: Employing C-H activation strategies to directly functionalize the spiro[4.5]decane scaffold, reducing the need for pre-functionalized starting materials and improving atom economy.
| Synthetic Method | Key Features | Scaffold Type |
| Au/Pd Relay Catalysis | Diastereoselective, mild conditions researchgate.net | 2-Oxa-7-azaspiro[4.5]decane |
| Metal-Catalyzed Oxidative Cyclization | Forms dienone core nih.gov | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione |
| Photocatalysis and Organocatalysis | Metal-free, high diastereoselectivity mdpi.comresearchgate.net | 2-Amino-spiro[4.5]decane-6-ones |
| Intramolecular Schmidt Reaction | Synthesis from ketones and alkyl azides | 2-Amino-spiro[4.5]decane-6-ones |
Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on existing databases of spirocyclic compounds to learn the underlying chemical rules and design new molecules de novo. nih.govresearchgate.net These models can generate vast virtual libraries of novel 1-oxa-4-azaspiro[4.5]decane derivatives with desired physicochemical properties (e.g., solubility, metabolic stability) and predicted biological activity against specific targets. springernature.com
Furthermore, ML algorithms can significantly enhance the lead optimization phase. researchgate.net By building quantitative structure-activity relationship (QSAR) models, researchers can predict how modifications to the spiro[4.5]decane scaffold will affect its biological activity. This allows for a more focused and efficient approach to synthesizing new analogues, prioritizing those with the highest probability of success. researchgate.net AI can also aid in retrosynthesis, predicting viable synthetic pathways for complex target molecules, which is particularly valuable for intricate spirocyclic structures. researchgate.net
The future workflow will likely involve a synergistic loop where AI proposes novel compounds, which are then synthesized and tested, with the resulting data fed back into the model to refine its predictive power. springernature.com
| AI/ML Application | Description | Impact on Research |
| Generative Models (RNNs, VAEs) | Design of novel spiro[4.5]decane structures with desired properties. nih.govresearchgate.net | Accelerates identification of new lead compounds. |
| Predictive Modeling (QSAR) | Predicts biological activity and physicochemical properties of new derivatives. researchgate.net | Optimizes lead compounds more efficiently. |
| Retrosynthesis Planning | Suggests efficient and viable synthetic routes for target molecules. researchgate.net | Reduces time and resources spent on synthesis development. |
Role in Multi-component Reaction Development and Diversity-Oriented Synthesis
The rigid, well-defined three-dimensional structure of the 1-oxa-4-azaspiro[4.5]decane core makes it an ideal building block for both multi-component reactions (MCRs) and diversity-oriented synthesis (DOS). mskcc.org These strategies aim to rapidly generate large libraries of structurally complex and diverse molecules for high-throughput screening.
MCRs, which combine three or more reactants in a single step to form a product containing substantial portions of all starting materials, could be designed to incorporate or build the spiro[4.5]decane scaffold. This approach offers high efficiency and atom economy, enabling the rapid production of a wide range of derivatives from simple precursors.
DOS leverages the spiro[4.5]decane framework as a central scaffold from which different functional groups can be projected into three-dimensional space. mskcc.orgcam.ac.uk By systematically varying the substituents on the heterocyclic and carbocyclic rings, it is possible to create a library of compounds that explores a broad region of chemical space. cam.ac.uk This stereochemical and functional group diversity is critical for discovering novel interactions with biological targets that might be missed by libraries of flatter, less complex molecules. mskcc.org Future DOS campaigns will likely use the 1-oxa-4-azaspiro[4.5]decane scaffold as a starting point to synthesize libraries for screening against new and challenging disease targets.
Q & A
What are the established synthetic routes for 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol, and what key intermediates are involved?
Basic Research Question
The synthesis of this compound typically involves cyclization reactions using precursors such as 2-Oxa-spiro[3.4]octan-1,3-dione. A common approach includes reacting spirocyclic ketones with amine derivatives (e.g., benzothiazol-2-yl-amine) under acidic conditions to form the azaspiro core . Key intermediates include Schiff bases (e.g., (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine), which facilitate ring closure and functionalization. Researchers should prioritize characterizing intermediates via NMR and FT-IR to confirm structural integrity at each step.
How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
Advanced Research Question
Optimization requires a factorial design approach to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
| Variable | Tested Range | Impact on Yield (%) |
|---|---|---|
| Temperature | 60–120°C | ±15% |
| Catalyst (AcOH) | 0.5–2.0 eq | ±20% |
| Solvent (DMF) | Polar aprotic | ±10% |
Evidence from analogous spiro compounds suggests that higher yields (>70%) are achievable at 80–100°C with 1.5 eq of acetic acid as a catalyst . Kinetic studies and HPLC monitoring of intermediate stability can further refine conditions.
What spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
Basic Research Question
Critical techniques include:
- ¹H/¹³C NMR : To confirm spirocyclic connectivity and methanol substituents. Look for characteristic shifts:
- Methanol protons: δ 3.4–3.8 ppm (¹H NMR).
- Spiro carbon: δ 95–110 ppm (¹³C NMR) .
- FT-IR : Hydroxyl stretches (~3200–3500 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the spiro scaffold.
How can conflicting NMR and mass spectrometry data be resolved when analyzing derivatives of this compound?
Advanced Research Question
Contradictions often arise from tautomerism or diastereomeric impurities. Methodological steps:
Variable Temperature NMR : Identify dynamic equilibria (e.g., ring inversion) by analyzing peak splitting at low temperatures.
2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry.
Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals .
Tandem MS/MS : Compare fragmentation pathways with computational predictions (e.g., PubChem’s in silico tools) .
What role does this compound play in agrochemical formulations, and how is its stability assessed?
Basic Research Question
The compound is structurally related to pesticidal additives (e.g., 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane), which act as herbicide safeners. Stability studies involve:
- Accelerated Degradation Tests : Expose to UV light, humidity, and elevated temperatures (40–60°C).
- HPLC-UV Monitoring : Track degradation products (e.g., ring-opened metabolites) over 14–28 days .
- Environmental Simulation : Assess hydrolysis in pH 5–9 buffers to mimic soil conditions.
What computational models are suitable for predicting the reactivity of this compound in novel synthetic applications?
Advanced Research Question
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are ideal for:
- Conformational Analysis : Identify low-energy spirocyclic conformers using Gaussian or ORCA software.
- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Solvent Effects : Use COSMO-RS models to simulate solvent interactions in reaction pathways.
Validate models against experimental data (e.g., XRD structures of related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
